

Spectroscopic Analysis of Methyl 2,2-dimethoxypropanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2,2-dimethoxypropanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **methyl 2,2-dimethoxypropanoate** (CAS No: 10076-48-9). The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this compound.

Spectroscopic Data

The following sections present the available quantitative NMR and mass spectrometry data for **methyl 2,2-dimethoxypropanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of **methyl 2,2-dimethoxypropanoate** exhibits three distinct signals, corresponding to the different proton environments in the molecule. The data was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).

Signal Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-OCH ₃ (ester)	3.820	Singlet	3H
-OCH ₃ (acetal)	3.291	Singlet	6H
-CH ₃	1.527	Singlet	3H

¹³C NMR Data

Detailed experimental ¹³C NMR chemical shift data for **methyl 2,2-dimethoxypropanoate** is not readily available in the public domain at the time of this publication. While some sources indicate the existence of a ¹³C NMR spectrum, specific peak assignments have not been located.^[1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **methyl 2,2-dimethoxypropanoate** provides key information about the molecular weight and fragmentation pattern of the molecule.

Key Mass Spectrometry Data^[1]

m/z	Relative Intensity (%)	Proposed Fragment
148	Not Observed	[M] ⁺ (Molecular Ion)
117	45.2	[M - OCH ₃] ⁺
89	100.0	[M - COOCH ₃] ⁺
57	30.9	[C ₄ H ₉] ⁺
43	77.0	[CH ₃ CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for small organic molecules like **methyl 2,2-dimethoxypropanoate**.

NMR Spectroscopy

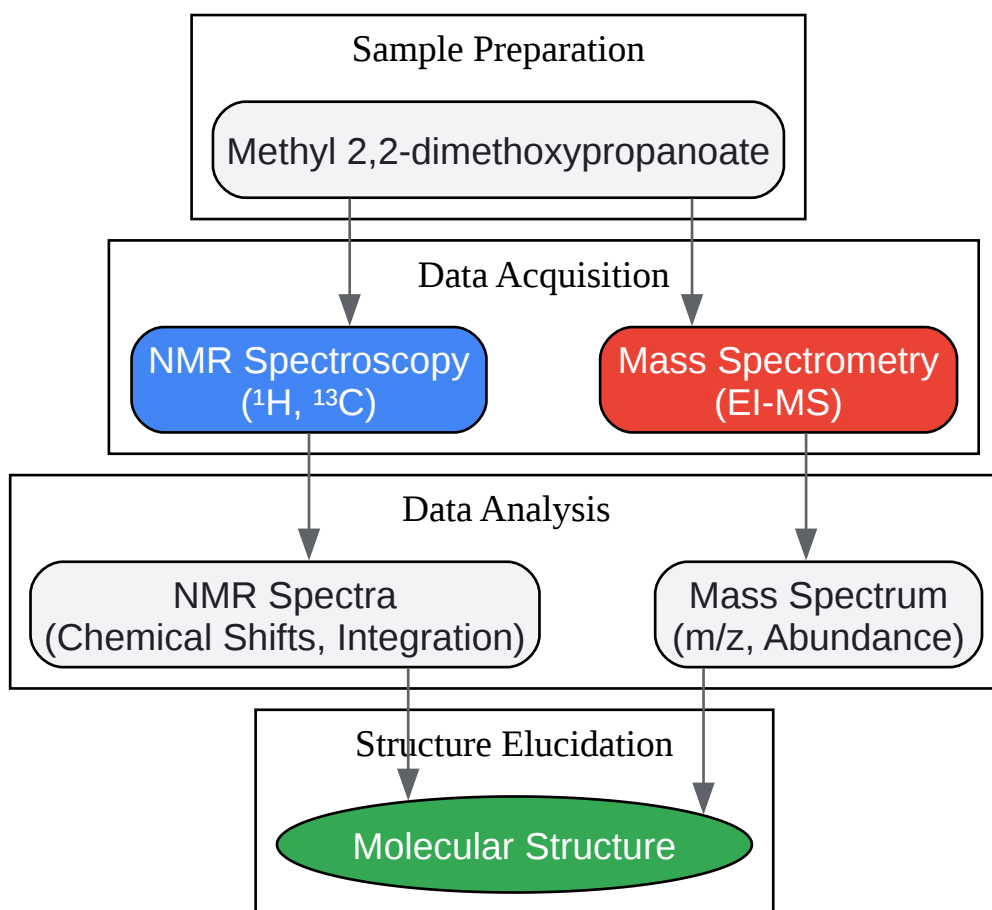
A sample of approximately 5-10 mg of **methyl 2,2-dimethoxypropanoate** is typically dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The ^1H NMR spectrum is acquired on a 400 MHz spectrometer. For a quantitative ^1H spectrum, a sufficient relaxation delay (e.g., 5 seconds) should be used between pulses. For ^{13}C NMR, a higher concentration of the sample and a greater number of scans are typically required to achieve a good signal-to-noise ratio.

Mass Spectrometry

Electron ionization (EI) mass spectrometry is a common technique for the analysis of volatile, thermally stable small molecules. The sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.

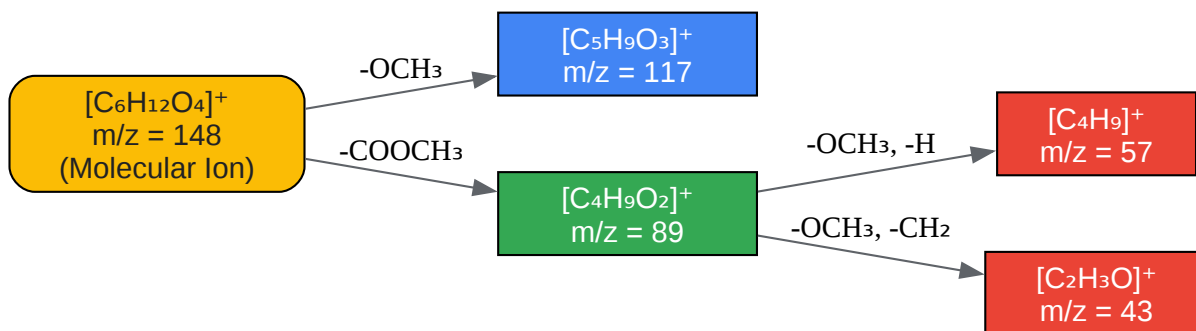
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the proposed fragmentation pathway for **methyl 2,2-dimethoxypropanoate**.



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A logical workflow for spectroscopic analysis.



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*Proposed fragmentation of **methyl 2,2-dimethoxypropanoate**.*

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References

- 1. 2,2-DIMETHOXYPROPIONIC ACID METHYL ESTER(10076-48-9) ¹³C NMR [m.chemicalbook.com]
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